Lead(II) tellurate

Description

Significance of Lead(II) Tellurate (B1236183) Compounds in Modern Materials Science

Lead(II) tellurates are explored for their contributions to material properties, particularly in areas such as optical applications and as components in composite thermoelectric materials. The incorporation of tellurium and lead into oxide matrices can lead to materials with tunable electronic band structures and specific optical characteristics. For instance, PbTeO₄ has been identified as a UV transparent material, suggesting potential applications in optical filters or coatings that require transmission in the ultraviolet spectrum rsc.org. Furthermore, PbTeO₃ has been investigated as a component in lead telluride (PbTe) based composites, where its presence influences the thermoelectric performance of the material researchgate.netresearchgate.net. The ability to modify thermoelectric efficiency by controlling the morphology and composition of such composites underscores the significance of understanding these tellurate phases researchgate.net.

Overview of Lead(II) Tellurate Stoichiometries (PbTeO₃ and PbTeO₄)

This compound exists in several stoichiometries, with PbTeO₃ and PbTeO₄ being prominent examples that have been subjects of recent research.

This compound(VI) (PbTeO₄): This stoichiometry has been synthesized under high-pressure conditions, revealing a monoclinic crystal structure belonging to the I2/a space group rsc.org. PbTeO₄ exhibits UV transparency down to 200 nm and possesses distinct direct and indirect band gaps of 2.9 eV and 2.8 eV, respectively rsc.org. Importantly, its centrosymmetric crystal structure precludes it from exhibiting piezoelectric or ferroelectric properties rsc.org. The synthesis of PbTeO₄ typically requires high pressure (e.g., 8 GPa) and elevated temperatures (e.g., 750 °C) rsc.org.

This compound(IV) (Pb₃TeO₆): This compound has also been noted in the context of lead-based glasses, where it forms part of the structural network, consisting of TeO₃ trigonal pyramids linked by PbO₄ tetragonal units, contributing to a three-dimensional structure within glass matrices scienceopen.com.

Historical Context of this compound Investigations

The detailed investigation and characterization of specific this compound stoichiometries, such as PbTeO₃ and PbTeO₄, are relatively recent developments in materials science. While lead telluride (PbTe) has a long history of research, particularly in thermoelectrics researchgate.netnature.com, the specific tellurate compounds have emerged more prominently in scientific literature in the last decade. Early investigations into lead tellurates were often within the broader context of lead-containing glasses or as byproducts of other reactions. For instance, Pb₃TeO₆ was identified as a structural component in lead borotellurite glasses scienceopen.com. The synthesis of PbTeO₄ under high-pressure conditions, as reported in recent studies, highlights a more focused effort to understand its unique crystal structure and optical properties rsc.org. The limited historical data available suggests that dedicated research into the synthesis and properties of pure this compound compounds is a more contemporary endeavor in advanced inorganic materials research.

Structure

2D Structure

Properties

IUPAC Name |

lead(2+);tellurate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4Te.Pb/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZZLKHANGTWNE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

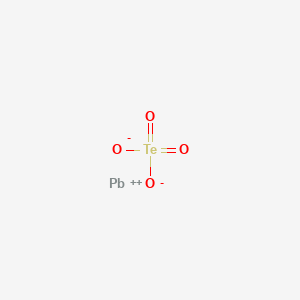

[O-][Te](=O)(=O)[O-].[Pb+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4PbTe | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065665 | |

| Record name | Lead(II) tellurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13845-35-7 | |

| Record name | Lead(II) tellurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013845357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead(II) tellurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead(2+) tellurium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for Lead Ii Tellurate Phases

High-Pressure/High-Temperature Synthesis of Lead(II) Tellurate(VI) (PbTeO₄)

The synthesis of this compound(VI), PbTeO₄, often requires extreme conditions to achieve specific crystalline phases, particularly those not stable under ambient pressure. High-pressure/high-temperature (HPHT) techniques, employing specialized equipment, are instrumental in this regard.

Experimental Conditions and Device Requirements (e.g., Walker-type multianvil device)

The synthesis of PbTeO₄ often utilizes apparatus capable of generating significant pressures and temperatures. The Walker-type multianvil press is a common device for such experiments, allowing for pressures in the gigapascal range and temperatures exceeding 1000°C. These devices consist of a series of anvils that compress a sample contained within a pressure cell. The precise pressure and temperature calibration, along with the choice of pressure-transmitting medium and sample capsule, are critical for successful synthesis and phase determination. Experimental setups typically involve heating elements (e.g., graphite (B72142) or lanthanum chromite) surrounding the sample, with thermocouples for temperature monitoring. The duration of the high-pressure treatment can vary from minutes to several hours, depending on the desired phase and reaction kinetics.

Precursor Materials and Reaction Parameters

The precursor materials for PbTeO₄ synthesis typically involve a stoichiometric mixture of lead(II) oxide (PbO) and tellurium dioxide (TeO₂) or tellurium trioxide (TeO₃). For instance, a common starting point is a 1:1 molar ratio of PbO and TeO₂. The reaction parameters are tightly controlled. Pressures can range from 1 GPa up to 10 GPa, while temperatures are typically elevated, often between 800°C and 1200°C. The exact conditions determine the resulting crystalline polymorph of PbTeO₄. For example, specific pressure-temperature regimes might favor the formation of a particular structure, such as the high-pressure phase of PbTeO₄, which may exhibit different dielectric or piezoelectric properties compared to ambient-pressure phases.

Table 2.1: High-Pressure/High-Temperature Synthesis of PbTeO₄

| Precursor Materials | Stoichiometry | Pressure Range (GPa) | Temperature Range (°C) | Device Type | Typical Duration | Resulting Phase |

| PbO, TeO₂ | 1:1 molar | 1-10 | 800-1200 | Walker-type multianvil | Hours | PbTeO₄ (various polymorphs) |

| PbO, TeO₃ | 1:1 molar | 1-10 | 800-1200 | Walker-type multianvil | Hours | PbTeO₄ (various polymorphs) |

Solution-Based Precipitation Techniques for this compound(IV) (PbTeO₃)

This compound(IV), PbTeO₃, can be synthesized through solution-based methods, often referred to as "chimie douce" or soft chemistry approaches. These techniques allow for the preparation of materials under milder conditions compared to HPHT methods.

"Chimie Douce" Approaches and Mild Reaction Conditions

"Chimie douce" encompasses a range of synthetic strategies that employ mild reaction conditions, such as lower temperatures, atmospheric pressure, and less aggressive chemical environments. For PbTeO₃, these methods typically involve precipitation from aqueous solutions. The control over pH, temperature, and reactant concentrations is paramount in achieving the desired stoichiometry and particle morphology. These techniques are advantageous for their simplicity, scalability, and the potential to produce fine powders or nanostructured materials.

Aqueous Solution Precursor Chemistry (e.g., Lead(II) salts and Sodium Oxotellurate(IV))

A common approach for synthesizing PbTeO₃ involves the reaction between soluble lead(II) salts and a source of tellurate(IV) ions in an aqueous medium. Lead(II) nitrate (B79036) (Pb(NO₃)₂) or lead(II) acetate (B1210297) (Pb(CH₃COO)₂) are frequently used as lead sources. The tellurate(IV) precursor can be sodium oxotellurate(IV) (Na₂TeO₃) or other tellurium(IV) compounds that readily hydrolyze to form tellurate (B1236183) species in solution. The reaction is typically carried out by mixing solutions of these precursors. The pH of the solution is a critical parameter, often adjusted using bases like sodium hydroxide (B78521) (NaOH) to promote the precipitation of PbTeO₃. The precipitate is then filtered, washed, and dried.

Table 2.2: Solution-Based Precipitation of PbTeO₃

| Lead(II) Precursor | Tellurate(IV) Precursor | Solvent | pH Range | Temperature (°C) | Washing/Drying | Resulting Phase |

| Pb(NO₃)₂ | Na₂TeO₃ | H₂O | 7-10 | Ambient | Water, Ethanol | PbTeO₃ |

| Pb(CH₃COO)₂ | Na₂TeO₃ | H₂O | 7-10 | Ambient | Water, Ethanol | PbTeO₃ |

Solid-State Reaction Approaches for this compound Oxide Halides

This compound oxide halides, a class of compounds containing lead, tellurium, oxygen, and halogen elements, are typically synthesized via solid-state reactions. This method involves heating intimate mixtures of solid precursors at elevated temperatures.

Solid-state synthesis usually begins with the preparation of finely powdered precursor materials, such as lead(II) oxide (PbO), lead(II) halides (e.g., PbCl₂, PbBr₂), and tellurium dioxide (TeO₂) or tellurium oxyhalides. These powders are thoroughly mixed, often in a stoichiometric ratio corresponding to the desired oxide halide composition, and then ground to ensure homogeneity. The mixture is then placed in a crucible (e.g., alumina (B75360) or platinum) and heated in a furnace. The reaction temperatures are typically high, often ranging from 500°C to 800°C, and may require multiple heating cycles with intermediate grinding to ensure complete reaction and formation of the target phase. Control of the atmosphere (e.g., air or inert gas) and the heating rate can influence the final product's crystallinity and purity.

Table 2.3: Solid-State Synthesis of this compound Oxide Halides (General Approach)

| Lead(II) Precursor | Tellurium Precursor | Halogen Source | Reaction Temperature (°C) | Atmosphere | Grinding/Heating Cycles | Potential Products |

| PbO | TeO₂ | PbX₂, TeX₂ | 500-800 | Air/Inert | Multiple | PbTeOₓXᵧ |

| PbX₂ | TeO₂ | PbO, TeX₂ | 500-800 | Air/Inert | Multiple | PbTeOₓXᵧ |

Compound List:

this compound(VI)

this compound(IV)

Lead(II) oxide

Tellurium dioxide

Tellurium trioxide

Lead(II) nitrate

Lead(II) acetate

Sodium oxotellurate(IV)

Lead(II) chloride

Lead(II) bromide

Tellurium oxyhalides

Synthesis of Complex Lead(II)-Tellurium(IV)-Oxide Halides (e.g., Pb₃Te₂O₆X₂ and Pb₃TeO₄X₂)

The synthesis of complex lead(II)-tellurium(IV)-oxide halides, specifically Pb₃Te₂O₆X₂ and Pb₃TeO₄X₂ (with X = Cl or Br), is primarily achieved through solid-state reaction techniques nih.gov. This method involves the direct reaction of solid precursor materials at elevated temperatures. The process typically entails intimately mixing stoichiometric amounts of the starting reactants, followed by heating in a furnace. Multiple heating and grinding cycles are often employed to ensure complete reaction and homogeneity, leading to the formation of the desired crystalline phases sigmaaldrich.comnffa.euchemrxiv.orgresearchgate.net.

These complex halide compounds exhibit distinct structural characteristics. For instance, Pb₃Te₂O₆Cl₂ crystallizes in a monoclinic structure, belonging to the C2/m space group nih.gov. The structural frameworks are characterized by three-dimensional topologies where lead-oxide halide polyhedra are interconnected with tellurium oxide groups. A notable feature is the presence of stereoactive lone pairs on the Pb²⁺ and Te⁴⁺ cations, which leads to their asymmetric coordination environments nih.gov.

Furthermore, a fascinating aspect of these systems is the reversible interconversion between Pb₃Te₂O₆X₂ and Pb₃TeO₄X₂ phases. This transformation can be achieved through the controlled addition or removal of TeO₂, highlighting the dynamic nature of these lead-tellurium-oxide halide systems nih.gov.

Table 1: Synthesis of Lead(II)-Tellurium(IV)-Oxide Halides

| Compound | Halide (X) | Primary Synthesis Method | Key Structural Features | Interconversion Capability |

| Pb₃Te₂O₆X₂ | Cl, Br | Solid-state reaction | Monoclinic, C2/m space group; 3D framework | Reversible with TeO₂ |

| Pb₃TeO₄X₂ | Cl, Br | Solid-state reaction | Structure details vary; interconnected polyhedra | Reversible with TeO₂ |

Reagent Selection and Reaction Pathways

The successful synthesis of Pb₃Te₂O₆X₂ and Pb₃TeO₄X₂ relies on the judicious selection of precursor reagents and an understanding of the underlying reaction pathways. The principal reagents employed in these syntheses are lead oxyhalides, specifically Pb₃O₂Cl₂ (synthetic mendipite) and Pb₃O₂Br₂ , along with tellurium dioxide (TeO₂) nih.gov.

Lead Oxyhalides (Pb₃O₂Cl₂, Pb₃O₂Br₂): These compounds serve as the primary source of lead and halide ions for the formation of the target complex halides nih.govresearchgate.netresearchgate.net. Pb₃O₂Cl₂, known as synthetic mendipite, possesses an orthorhombic crystal structure (Pnma space group) and is built upon [O₂Pb₃]²⁺ double chains composed of edge-sharing oxocentered tetrahedra researchgate.netresearchgate.net. The presence of Pb²⁺ cations with their stereoactive 6s² lone electron pairs significantly influences the coordination environments and distortions within the crystal structures nih.govresearchgate.net. Pb₃O₂Br₂ is analogous to Pb₃O₂Cl₂ within the mendipite series nih.gov.

Tellurium Dioxide (TeO₂): TeO₂ acts as the essential source of tellurium and oxygen for the synthesis nih.govexamples.comaemdeposition.com. Tellurium dioxide itself is a white, crystalline solid that can be formed by the reaction of elemental tellurium with oxygen (Te + O₂ → TeO₂) examples.com. In the context of synthesizing the complex lead tellurium oxide halides, TeO₂ is mixed with the lead oxyhalides and heated to high temperatures nih.gov. The role of TeO₂ is crucial not only as a reactant but also in facilitating phase transformations, as it can be reversibly added or removed to interconvert different lead-tellurium-oxide halide phases nih.gov.

The reaction pathway for solid-state synthesis generally involves diffusion processes at elevated temperatures scribd.comgoogle.com. The solid reactants are mixed, often ground to increase surface area and promote contact sigmaaldrich.comnffa.eu. Upon heating, diffusion of ions and atoms across the interfaces of the solid particles occurs, leading to the formation of new chemical bonds and the crystallization of the product phase scribd.comgoogle.com. The high melting points of many inorganic materials, including these complex halides, often necessitate high reaction temperatures, typically ranging from several hundred to over a thousand degrees Celsius, depending on the specific system and desired phase sigmaaldrich.comnffa.eu. The flux method, while not explicitly detailed for these specific compounds in the provided snippets, is a related crystal growth technique that uses a molten solvent (flux) to facilitate dissolution and crystallization at lower temperatures, often employed for obtaining high-quality single crystals of related materials wikipedia.orgfrontiersin.orgrsc.org.

Table 2: Reagent Roles in Lead(II)-Tellurium(IV)-Oxide Halide Synthesis

| Reagent | Chemical Formula | Primary Role(s) | Structural Relevance |

| Lead Oxychloride | Pb₃O₂Cl₂ | Lead source, Chloride source | Forms [O₂Pb₃]²⁺ double chains; Pb²⁺ lone pair influences coordination |

| Lead Oxybromide | Pb₃O₂Br₂ | Lead source, Bromide source | Analogous to Pb₃O₂Cl₂; Pb²⁺ lone pair influences coordination |

| Tellurium Dioxide | TeO₂ | Tellurium source, Oxygen source; Phase modifier | Reacts with Pb-O-X precursors; reversible addition/removal for phase interconversion |

Compound List:

this compound

Pb₃Te₂O₆X₂

Pb₃TeO₄X₂

Pb₃O₂Cl₂

Pb₃O₂Br₂

TeO₂

Iii. Crystallographic Investigations of Lead Ii Tellurate Polymorphs and Derivatives

Alpha-Lead(II) Tellurate (B1236183) (α-PbTeO₃) Structural Elucidation

The alpha polymorph of Lead(II) tellurate (α-PbTeO₃) has been a subject of detailed crystallographic studies, which have precisely determined its atomic arrangement.

α-PbTeO₃ crystallizes in the monoclinic space group C2/c, which is a centrosymmetric space group. researchgate.netnih.govnih.gov This means the crystal structure possesses a center of inversion, a point through which all atoms can be reflected to find an identical atom on the opposite side. The selection of the C2/c space group model has been confirmed through techniques such as the second harmonic generation test. researchgate.netnih.govnih.gov The monoclinic system is characterized by three unequal axes with one oblique angle.

Table 1: Crystal Data for α-Lead(II) Tellurate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 26.555 (5) |

| b (Å) | 4.593 (1) |

| c (Å) | 17.958 (4) |

| β (°) | 106.97 (3) |

| Volume (ų) | 2094.9 (7) |

| Z | 24 |

Source: nih.gov

The asymmetric unit of a crystal is the smallest part of the unit cell from which the entire cell can be generated by the symmetry operations of the space group. For α-PbTeO₃, the asymmetric unit contains three formula units of PbTeO₃. researchgate.netnih.govnih.gov The entire unit cell, which is the basic repeating block of the crystal, contains a total of 24 formula units (Z = 24). researchgate.netnih.gov

The structure of α-PbTeO₃ is composed of distorted [PbOₓ] polyhedra, where x can be 7 or 9. researchgate.netnih.govnih.gov These irregular polyhedra around the lead(II) cations are a consequence of the stereochemically active 6s² lone pair of electrons on the Pb²⁺ ion, which influences its coordination environment. nih.gov The lead-oxygen polyhedra are connected through the sharing of corners, edges, and faces, creating a three-dimensional framework. nih.govmdpi.com

Within this framework, the tellurium atoms exist as TeO₃ pyramidal units. researchgate.netnih.govnih.gov The Te⁴⁺ cation is coordinated to three oxygen atoms in a one-sided pyramidal arrangement, with the lone pair of electrons on the tellurium atom occupying the apex of the pyramid. nih.gov These TeO₃ pyramids share their oxygen atoms with the surrounding lead polyhedra, linking the entire structure. researchgate.netnih.govnih.gov This arrangement results in the formation of tunnels within the crystal structure, which accommodate the lone pairs of both the Pb²⁺ and Te⁴⁺ cations. researchgate.netnih.govnih.gov

The Pb-O bond distances in α-PbTeO₃ show a wide range, which can be categorized into short (2.25–2.53 Å), longer (2.63–2.96 Å), and abnormally long (3.02–3.26 Å) contacts. nih.gov The Te-O distances within the pyramidal units are more uniform, typically ranging from 1.85 to 1.90 Å. nih.gov

Beta-Lead(II) Tellurate (β-PbTeO₃) Structural Characterization

The beta polymorph of this compound (β-PbTeO₃) exhibits a different crystal structure compared to its alpha counterpart, leading to distinct physical properties.

β-PbTeO₃ possesses a polar crystal structure, crystallizing in the tetragonal space group P4₁. mdpi.com A polar structure lacks a center of inversion, which is a prerequisite for properties like ferroelectricity and non-linear optical behavior. The absence of an inversion center in β-PbTeO₃ is a key feature that distinguishes it from the centrosymmetric α-form. The unit cell is primitive tetragonal, containing one formula unit in its asymmetric unit. mdpi.com

Table 2: Crystal Data for β-Lead(II) Tellurate

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | P4₁ |

| a (Å) | 5.304 |

| c (Å) | 11.900 |

Source: rsc.org

The polar nature of β-PbTeO₃ arises from the off-centered coordination polyhedra around the Pb²⁺ cations. mdpi.com The stereochemically active 6s² lone pair on the lead(II) ion causes a one-sided or "off-centered" coordination sphere. mdpi.com In this polymorph, the unique Pb²⁺ cation has a coordination number of six, with Pb-O bond lengths ranging from 2.25 to 2.70 Å. mdpi.com This coordination can be described as a distorted pentagonal pyramid when considering the strong interactions, with the lone pair pointing away from the apical oxygen atom. mdpi.com

The linkage of these [PbO₆] polyhedra through edge- and corner-sharing forms a three-dimensional framework with channels extending along the mdpi.com direction. mdpi.com The Te⁴⁺ atoms are located within these channels and are coordinated to three oxygen atoms from the lead-oxygen framework in a trigonal-pyramidal fashion, similar to the alpha form. mdpi.com The 5s² lone pair of the Te⁴⁺ atom is also directed into the open space of these channels. mdpi.com

Gamma-Lead(II) Tellurate (γ-PbTeO₃) Structural Determination

Recent investigations have successfully characterized a third polymorph of this compound(IV), designated as γ-PbTeO₃. This phase is notable for its formation via precipitation from aqueous solutions, a method that previously led to conflicting reports regarding its composition, particularly concerning the presence of structural water.

Single-crystal X-ray diffraction analysis has revealed that γ-PbTeO₃ crystallizes in the triclinic crystal system, belonging to the centrosymmetric space group P1 (No. 2). mdpi.com The structure is complex, with five distinct formula units residing in the asymmetric unit. mdpi.com The coordination environments around the five independent Pb(II) cations are highly distorted and "one-sided," a direct consequence of the stereochemically active lone pair of electrons. Coordination numbers for the lead atoms vary from five to seven, with Pb-O bond distances spanning approximately 2.3 to 3.0 Å. mdpi.com The structure consists of these varied [PbOₓ] polyhedra sharing edges and corners to form a dense three-dimensional framework. Within the voids of this lead-oxygen framework are isolated, trigonal-pyramidal TeO₃²⁻ anions. mdpi.com

Table 1: Crystallographic Data for γ-PbTeO₃

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| Formula Units (Z) | 10 |

| Pearson Symbol | aP30 |

For some time, the product precipitated from reactions of aqueous lead(II) salts and sodium oxotellurate(IV) was presumed to be a hydrated form of this compound. However, detailed modern analyses, including thermal analysis and vibrational spectroscopy, have conclusively shown that the precipitated crystalline material is anhydrous. mdpi.com The structure determination of the γ-modification confirmed the absence of any incorporated water molecules within the crystal lattice. mdpi.comresearchgate.net Infrared spectroscopy further supports this finding, as the characteristic vibrational bands for OH groups are completely absent. researchgate.net Any minor mass loss observed during thermogravimetric measurements is attributed to the desorption of other volatile materials, not the release of structural water. researchgate.net

This compound(VI) (PbTeO₄) Structural Analysis

This compound(VI), PbTeO₄, represents a phase where tellurium is in its +6 oxidation state. Its structure has been determined through high-pressure synthesis and single-crystal X-ray diffraction, providing a clear picture of its atomic arrangement. rsc.orgrsc.org

PbTeO₄ crystallizes in the monoclinic system with the space group I2/a. rsc.orgrsc.org This structure was determined from crystals synthesized under high-pressure (8 GPa) and high-temperature (750 °C) conditions. rsc.orgnih.gov The unit cell contains four formula units of PbTeO₄. rsc.org

Table 2: Crystallographic Data for PbTeO₄

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | I2/a |

| a | 5.4142(4) Å |

| b | 4.9471(4) Å |

| c | 12.0437(11) Å |

| β | 99.603(3)° |

| Volume (V) | 318.07(5) ų |

| Formula Units (Z) | 4 |

Data sourced from Hladik et al. (2024). rsc.orgrsc.org

In PbTeO₄, the tellurium atom is in the +VI oxidation state and exhibits the characteristic coordination number of six. rsc.orgrsc.org It is surrounded by six oxygen atoms in a slightly distorted octahedral geometry, forming [TeO₆] units. rsc.org The average Te(VI)–O bond length is approximately 1.934 Å, which is consistent with values reported for other tellurate(VI) compounds. rsc.org

The crystal structure of PbTeO₄ is characterized by a layered arrangement. The [TeO₆] octahedra share corners to form two-dimensional, anionic layers (²[TeO₄]²⁻) that extend parallel to the (001) crystal plane. rsc.org The Pb(II) cations are positioned in the interlayer space, located between the adjacent polyanionic sheets. rsc.org These lead cations provide the linkage that holds the layers together through electrostatic interactions. The bonding between the lead and the layers is asymmetric; there are short Pb–O bonds to the terminal (non-bridging) oxygen atoms of the [TeO₆] octahedra and longer bonds to the bridging oxygen atoms within the layers. rsc.org This hemidirected coordination around the Pb(II) cation is indicative of the influence of its stereochemically active lone pair of electrons, which is directed into the interlayer space. rsc.orgresearchgate.net

Complex this compound Halide Crystal Architectures (e.g., Pb₃(TeO₃)Cl₄)

The incorporation of halide anions into the this compound crystal structure gives rise to complex and diverse architectures with unique structural motifs. A prominent example is this compound chloride, Pb₃(TeO₃)Cl₄, which showcases the intricate interplay between the lead, tellurite (B1196480), and chloride ions in forming a stable, three-dimensional framework. ustc.edu.cnresearchgate.net

The crystal structure of Pb₃(TeO₃)Cl₄ is characterized by a robust three-dimensional lead(II) chloride network. ustc.edu.cnresearchgate.net This network is formed through the interconnection of lead(II) ions bridged by chloride ions. Specifically, Cl(1) and Cl(2) atoms each bond to two lead(II) ions, while Cl(3) and Cl(4) link with four lead(II) ions. This arrangement creates one-dimensional tunnels along the c-axis, which are defined by four- and six-membered rings of lead atoms (Pb₄ and Pb₆ rings). ustc.edu.cn The tellurite (TeO₃²⁻) anions are located within these tunnels, specifically grafting into the four-membered ring tunnels. ustc.edu.cnresearchgate.net Each tellurite anion forms a bidentate chelation with two of the lead atoms (Pb(1) and Pb(2)) and is additionally bonded to one Pb(1) and two Pb(3) atoms. ustc.edu.cn This structural arrangement highlights a sophisticated host-guest chemistry, where the lead chloride framework acts as the host for the tellurite anion guests.

Interactive Data Table: Crystallographic Data for Pb₃(TeO₃)Cl₄

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 17.958(4) |

| b (Å) | 4.593(1) |

| c (Å) | 26.555(5) |

| β (°) | 90 |

| Volume (ų) | 2187.9(9) |

| Z | 8 |

| Data sourced from single-crystal X-ray diffraction analysis. ustc.edu.cnresearchgate.net |

The choice of halide can significantly influence the resulting structure and properties. For instance, while Pb₃(TeO₃)Cl₄ forms a polar structure, the related compound Pb₃(TeO₃)Br₄ also crystallizes in a non-centrosymmetric space group and exhibits a second-harmonic generation (SHG) response. ustc.edu.cnresearchgate.netrsc.org This indicates that the halide anion not only contributes to the structural framework but also influences the electronic properties of the material. The larger size and different polarizability of the bromide ion compared to the chloride ion lead to a different packing and bonding environment, resulting in a net dipole moment of 10.062 D in the unit cell of Pb₃(TeO₃)Br₄, compared to 8.68 D for Pb₃(TeO₃)Cl₄. rsc.org

Stereochemical Activity of Lone Pair Electrons in Lead(II) and Tellurium(IV) Cations

The 6s² lone pair on the Pb²⁺ cation is stereochemically active in the vast majority of its compounds, leading to an asymmetric coordination environment. mdpi.comresearchgate.net This results in off-center coordination polyhedra, which can be described as either hemidirected, where the ligands are located on one side of the cation, or holodirected, where the ligands surround the cation more symmetrically. mdpi.comresearchgate.net In lead(II) tellurates, the coordination sphere of the Pb²⁺ cation often shows a distinct one-sided or distorted shape due to the volume occupied by the lone pair. mdpi.com For example, in γ-PbTeO₃, the Pb²⁺ cation is six-coordinate with a distorted pentagonal pyramidal geometry if only the stronger bonds are considered, with the 6s² lone pair pointing away from the apical oxygen atom. mdpi.com This stereochemical activity is a driving force in the formation of complex and often non-centrosymmetric structures. mdpi.comrsc.org The presence of the lone pair allows for a closer approach of hydrogen atoms to the lead atom than would otherwise be possible. nih.gov

The stereochemical activity of the lone pairs on both Pb²⁺ and Te⁴⁺ has significant implications for crystal engineering. iucr.orgrsc.org The directed nature of these lone pairs can be harnessed to design and synthesize materials with specific structural features and, consequently, desired physical properties. iucr.org The asymmetric coordination environments created by the lone pairs are a primary reason for the formation of non-centrosymmetric crystal structures. mdpi.comresearchgate.net

A non-centrosymmetric structure, one that lacks a center of inversion, is a prerequisite for several important physical phenomena, including piezoelectricity, pyroelectricity, and second-harmonic generation (SHG), a nonlinear optical property. rsc.orgcureusjournals.com Therefore, lead(II) tellurates are promising candidates for such applications. rsc.orgacs.org For instance, Pb₃(TeO₃)Cl₄ crystallizes in the polar space group Pna2₁, and Pb₃(TeO₃)Br₄ is also non-centrosymmetric, exhibiting an SHG response. ustc.edu.cnresearchgate.netrsc.org The ability to control the orientation of the lone pairs through the incorporation of different anions or by varying synthesis conditions offers a pathway to new functional materials. iucr.org

Advanced Crystallographic Techniques for Structural Confirmation

The definitive determination of the complex crystal structures of this compound polymorphs and their derivatives relies on advanced crystallographic techniques.

Single-crystal X-ray diffraction (SCXRD) stands as the primary and most powerful method for elucidating the precise atomic arrangements in these materials. ustc.edu.cnresearchgate.net This technique provides detailed information on unit cell parameters, space group symmetry, and the coordinates of each atom within the crystal lattice, which is essential for understanding the intricate bonding and network formation. rsc.org For example, the structures of Pb₃(TeO₃)Cl₄ and its derivatives were determined using SCXRD. ustc.edu.cnresearchgate.net

In addition to SCXRD, powder X-ray diffraction (PXRD) is routinely used to confirm the phase purity of synthesized materials and for temperature-dependent studies to investigate phase transitions. rsc.orgacs.org For more complex structural problems, such as distinguishing between atoms with similar scattering factors or accurately locating light atoms, neutron diffraction can be employed. ugr.esarxiv.orgresearchgate.net Neutron diffraction studies are particularly useful for understanding magnetic ordering in related tellurate compounds. arxiv.orgroyalsocietypublishing.org

Furthermore, computational methods, such as Density Functional Theory (DFT), are increasingly used in conjunction with experimental diffraction data. rsc.orgresearchgate.net These calculations can help to refine crystal structures, predict vibrational spectra (IR and Raman), calculate electronic band structures, and visualize the electron localization function (ELF), which provides a visual representation of the spatial extent of the stereochemically active lone pairs. rsc.orgmdpi.com

Interactive Data Table: Advanced Techniques in this compound Characterization

| Technique | Application | Information Obtained |

| Single-Crystal X-ray Diffraction (SCXRD) | Primary structure determination | Precise atomic positions, bond lengths, bond angles, space group, unit cell parameters. rsc.org |

| Powder X-ray Diffraction (PXRD) | Phase identification, phase transitions | Crystal phase confirmation, lattice parameter refinement, monitoring structural changes with temperature. rsc.orgnih.gov |

| Neutron Diffraction | Probing nuclear positions, magnetic structures | Accurate location of light atoms, distinguishing between elements with similar Z, determining magnetic ordering. arxiv.orgarxiv.org |

| Density Functional Theory (DFT) | Theoretical calculation and visualization | Electronic band structure, density of states, electron localization function (ELF) for lone pair visualization, theoretical vibrational spectra. rsc.orgresearchgate.net |

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the precise atomic arrangement within a crystal. This method has been instrumental in identifying and characterizing the different polymorphs of this compound.

α-PbTeO₃: The α-form of this compound crystallizes in the monoclinic space group C2/c. nih.govnih.gov Its structure was determined from single crystals grown by the Czochralski method, which provided a significant improvement in the precision of the geometric parameters compared to earlier powder diffraction studies. nih.govnih.gov The asymmetric unit of α-PbTeO₃ contains three formula units. nih.gov The structure consists of distorted [PbOₓ] polyhedra, where x can be 7 or 9, that share oxygen atoms with pyramidal TeO₃ units. nih.govnih.gov This arrangement creates tunnels within the structure that accommodate the stereochemically active lone pairs of the Pb²⁺ and Te⁴⁺ cations. nih.govnih.gov The coordination numbers for the three distinct Pb²⁺ cations are 9 (for Pb1 and Pb2) and 7 (for Pb3), with Pb-O bond lengths ranging from 2.25 to 3.27 Å. mdpi.com

β-PbTeO₃: The β-polymorph of PbTeO₃ crystallizes in the polar space group P4₁. mdpi.com Its crystal structure was redetermined and found to have one formula unit in the asymmetric unit of a primitive tetragonal unit cell. mdpi.com The Pb²⁺ cation in β-PbTeO₃ has a coordination number of six, with Pb-O bond distances in the range of 2.25–2.70 Å. mdpi.com A notable feature of the β-PbTeO₃ structure is the presence of a pronounced I-centered tetragonal subcell when only the heavy atoms (Pb and Te) are considered. However, weaker superstructure reflections indicate a primitive lattice. mdpi.com

γ-PbTeO₃: A third polymorph, denoted as γ-PbTeO₃, was identified from a crystalline product previously thought to be a hydrous form of lead(II) oxotellurate(IV). mdpi.comresearchgate.nettuwien.at SC-XRD analysis revealed that this material is anhydrous and represents a new modification of PbTeO₃. mdpi.comresearchgate.nettuwien.at γ-PbTeO₃ crystallizes in the triclinic space group P1̅ and has a complex structure with five formula units in the asymmetric unit. mdpi.comresearchgate.nettuwien.at The five crystallographically distinct Pb²⁺ cations exhibit coordination numbers ranging from 5 to 7, with highly distorted and "one-sided" coordination spheres due to the influence of the lone pair of electrons. mdpi.com The Pb-O bond distances in γ-PbTeO₃ span from 2.3 to 3.0 Å. mdpi.comresearchgate.net

| Polymorph | Crystal System | Space Group | Formula Units per Asymmetric Unit (Z') | Pb²⁺ Coordination Number(s) | Reference |

|---|---|---|---|---|---|

| α-PbTeO₃ | Monoclinic | C2/c | 3 | 7, 9 | nih.govmdpi.com |

| β-PbTeO₃ | Tetragonal | P4₁ | 1 | 6 | mdpi.com |

| γ-PbTeO₃ | Triclinic | P1̅ | 5 | 5, 6, 7 | mdpi.comresearchgate.nettuwien.at |

X-ray Powder Diffraction (XRPD) and Rietveld Refinement

X-ray powder diffraction (XRPD) is a versatile technique used for phase identification and for the refinement of crystal structure details from polycrystalline samples. The Rietveld method is a powerful analytical procedure applied to XRPD data to refine a theoretical model of the crystal structure until it matches the experimentally observed diffraction pattern. wikipedia.org

This combined approach has been crucial in studying the polymorphs of this compound. For instance, the initial structure of α-PbTeO₃ was refined from powder data before being more precisely determined by single-crystal methods. nih.govnih.gov Temperature-dependent XRPD has been employed to investigate the thermal behavior and structural phase transitions of PbTeO₃. mdpi.comresearchgate.net These studies helped to confirm the existence of the γ-PbTeO₃ polymorph and to compare the three known forms. mdpi.comresearchgate.net

Rietveld refinement of XRPD data allows for the precise determination of lattice parameters. For example, in a study of lead telluride (PbTe), a related compound, Rietveld analysis of XRD patterns revealed changes in the cubic lattice parameter with different synthesis conditions. researchgate.net Although specific Rietveld refinement data for each PbTeO₃ polymorph is not detailed in the provided context, the technique is fundamental to the characterization process, complementing single-crystal data and providing information on bulk samples.

| Polymorph | Key Findings from XRPD | Reference |

|---|---|---|

| α-PbTeO₃ | Initial structure refinement, confirmation of centrosymmetric model. | nih.govnih.gov |

| β-PbTeO₃ | Redetermination of the crystal structure as part of a comparative study. | mdpi.comresearchgate.net |

| γ-PbTeO₃ | Identification as a new, anhydrous polymorph; investigation of thermal behavior and phase transitions. | mdpi.comresearchgate.nettuwien.at |

Iv. Electronic Structure and Bonding Analysis in Lead Ii Tellurates

First-Principles Computational Studies

First-principles computational studies provide a theoretical framework to delve into the intricate electronic behavior and bonding within materials like lead(II) tellurate (B1236183). These methods are grounded in quantum mechanics and aim to predict material properties from fundamental principles without relying on experimental fitting parameters.

Density Functional Theory (DFT) is a widely adopted computational approach for determining the electronic structure of solids and molecules york.ac.uk. For lead(II) tellurate (PbTeO₄), DFT has been employed to calculate key electronic properties. Studies have utilized DFT to compute the electronic band structure, which describes the allowed energy levels for electrons, and the density of states (DOS), indicating the number of available electronic states per unit energy. Furthermore, DFT calculations have been used to analyze Mulliken partial charges, providing insight into charge distribution and bonding, and to visualize electron localization functions (ELF) to understand the nature of chemical bonds and electron pair distributions within the crystal structure rsc.orgnih.gov.

Standard DFT approximations, such as the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA), often underestimate the band gaps of semiconductors and insulators. To achieve more accurate band structure descriptions, particularly for materials with heavy elements, hybrid functionals are frequently employed. These functionals incorporate a fraction of exact Hartree-Fock exchange, which helps to better describe the electronic interactions.

For PbTeO₄, the HSEsol hybrid functional has been specifically utilized in computational studies. Calculations performed using HSEsol have yielded electronic band structures and band gap values that closely align with experimental findings rsc.orgnih.gov. The use of hybrid functionals like HSEsol is recognized as essential for an accurate representation of the electronic band structure in lead chalcogenides, including their doped variants cambridge.org. The improved accuracy of hybrid functionals is attributed to their ability to capture electron correlation effects more effectively than semi-local functionals mountainscholar.org.

The selection of appropriate basis sets is a critical factor in the accuracy of DFT calculations. Basis sets are mathematical functions used to represent atomic orbitals, and their completeness significantly impacts the convergence and reliability of calculated properties. For this compound (PbTeO₄), specific basis sets have been reported for the constituent atoms:

| Element | Basis Set Name |

| Lead (Pb) | Pb_pob_TZVP_rev2 |

| Tellurium | Te_m-pVDZ-PP_Heyd_2005 |

| Oxygen (O) | O_8-411d11f_mahmoud_2013 |

These basis sets, used in conjunction with the Crystal23 program package, were chosen to ensure a comprehensive treatment of the electronic structure rsc.org. The development and selection of basis sets are ongoing areas of research, with various libraries and approaches available, including those that account for relativistic effects crucial for heavy elements unito.itresearchgate.netresearchgate.netmdpi.com.

Density of States (DOS) Analysis (Total and Partial)

Density of States (DOS) analysis, including total and partial DOS, is crucial for characterizing the electronic band structure of lead(II) tellurates. These calculations reveal the distribution of electronic energy levels and identify the atomic orbitals that contribute to the valence and conduction bands. For lead tellurates like PbTeO₃, DFT calculations have been employed to determine band gaps and understand the electronic band structure. For instance, studies have reported indirect band gaps for PbTeO₃, with values around 2.8 eV to 2.9 eV rsc.org. The total DOS plots typically show contributions from Pb, Te, and O atoms, with specific peaks indicating the energy levels of their respective atomic orbitals. Partial DOS (PDOS) analysis further dissects these contributions, highlighting which orbitals (e.g., Pb 6s, Te 5p, O 2p) are predominantly involved in the valence band maximum (VBM) and conduction band minimum (CBM) researchgate.netresearchgate.netub.edu. These analyses are vital for predicting optical and electronic properties, such as conductivity and light absorption.

Electron Localization Function (ELF) Mapping

The Electron Localization Function (ELF) is a powerful tool for visualizing the spatial distribution of electrons and identifying regions of high electron localization, which directly correlate with chemical bonding. By mapping the ELF, researchers can gain qualitative and quantitative insights into the nature of covalent bonds, lone pairs, and ionic interactions in lead(II) tellurates. Studies on various lead tellurates, including PbTeO₃, have employed ELF calculations to visualize the electron lone pairs associated with the Pb(II) and Te(IV) atoms rsc.orgresearchgate.netmdpi.com. The characteristic localized electron density around the Pb(II) 6s² lone pair is a key feature often highlighted by ELF, providing visual evidence of its presence and spatial extent within the crystal structure rsc.org. ELF maps can also reveal the localization of electrons within Te-O bonds and the TeO₃²⁻ units, contributing to a comprehensive understanding of the bonding network.

V. Spectroscopic Characterization of Lead Ii Tellurate Systems

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy reveals the absorption of infrared radiation by the material, which corresponds to the vibrational modes of its constituent atoms and bonds. For lead(II) tellurate (B1236183), FTIR analysis helps in identifying characteristic vibrational signatures associated with tellurium oxide species.

Research on lead(II) tellurate polymorphs, such as γ-PbTeO₃, indicates that FTIR spectroscopy can identify absorption peaks related to the stretching and bending vibrations of Te-O bonds. For instance, specific absorption bands have been tentatively assigned to axial Te-O bonds within TeO₄ units, with peaks potentially observed around 658 cm⁻¹ for stretching and 694 cm⁻¹ for antisymmetric stretching, and radial vibrations around 739 cm⁻¹ hanspub.org. These assignments are based on comparisons with known tellurite (B1196480) structures and vibrational modes hanspub.orgmdpi.com.

Table 5.1.1: Representative FTIR Absorption Bands for this compound

| Assignment (Tentative) | Frequency (cm⁻¹) | Reference |

| Te-O stretching (axial) | ~658 | hanspub.org |

| Te-O stretching (antisymm.) | ~694 | hanspub.org |

| Te-O radial vibration | ~739 | hanspub.org |

Raman Spectroscopy

Raman spectroscopy complements FTIR by detecting light scattering from molecular vibrations. It is particularly useful for analyzing the structural units and bonding within tellurate compounds, such as Te-O-Te linkages and various TeOₓ polyhedra (e.g., TeO₃, TeO₄, TeO₆).

Studies on this compound polymorphs have utilized Raman spectroscopy to investigate their vibrational characteristics ucr.edu. The Raman spectra of different PbTeO₃ modifications exhibit similar ranges of vibrational bands, which are attributed to the stretching and bending modes of the oxotellurate(IV) group (TeO₃²⁻) ucr.edu. High-pressure Raman studies on Pb₂Te₃O₈, a related lead tellurate compound, have shown that increasing pressure leads to a monotonic change in the frequency of all vibrational modes without the appearance of new peaks, indicating structural stability up to significant pressures (e.g., 21.8 GPa) and the absence of pressure-induced phase transitions in that specific compound hanspub.org. While direct analysis of Te-O-Te linkages or specific TeOₓ units in this compound (PbTeO₃) is not explicitly detailed in the provided snippets, the general vibrational modes of the TeO₃²⁻ group are observable.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a material, providing information about its optical properties, such as light absorption and transparency, and is a key method for determining the electronic band gap.

Absorption Coefficient Analysis

The absorption coefficient quantifies how strongly a material absorbs light at a given wavelength. For powdered samples like PbTeO₄, direct transmission measurements are not feasible. Instead, diffuse reflectance spectroscopy is employed, and the absorption coefficient is derived using the Kubelka-Munk (K-M) function. rsc.orgrsc.orgshimadzu.com The K-M function relates the measured diffuse reflectance (R) to the absorption coefficient (K) and the scattering coefficient (S) of the material. The fundamental relationship is expressed as:

F(R) = K/S = (1 - R)² / 2R

This function allows researchers to calculate optical absorbance from diffuse reflectance data, providing a means to analyze the absorption characteristics of the material. The scattering coefficient (S) is generally considered to be wavelength-independent for particle sizes larger than 5 μm, simplifying the analysis. rsc.orgshimadzu.com This method is particularly valuable for characterizing the optical properties of solid, non-transparent materials. thermofisher.com

Analysis of Electronic Transitions

The analysis of electronic transitions in PbTeO₄ is primarily conducted through the determination of its optical band gap. This is achieved by analyzing the absorption spectrum, often derived from diffuse reflectance data using the Kubelka-Munk function, via Tauc plots. rsc.orgthermofisher.comsci-hub.se A Tauc plot is constructed by plotting a function of the absorption coefficient (or the K-M function) multiplied by the photon energy (hν) raised to a specific power, against the photon energy itself. The power, denoted by 'n', depends on the nature of the electronic transition: n = 0.5 for direct allowed transitions and n = 2 for indirect allowed transitions. rsc.orgthermofisher.comsci-hub.se

The linear portion of the Tauc plot is extrapolated to the photon energy axis to determine the band gap energy (Eg). Theoretical calculations using DFT have also been performed to elucidate the electronic band structure of PbTeO₄, providing a deeper understanding of these transitions. rsc.orgtuwien.atnih.gov Experimental UV-Vis measurements have revealed that PbTeO₄ exhibits significant UV transparency down to 200 nm, indicating that its fundamental electronic transitions occur at energies corresponding to shorter wavelengths (higher energies). rsc.orgtuwien.atnih.gov

The experimental determination of the band gaps for PbTeO₄ from diffuse reflectance data yielded the following values:

| Band Gap Type | Energy (eV) |

| Direct | 2.9 |

| Indirect | 2.8 |

These values provide critical information about the energy required to excite electrons within the material, influencing its optical and electronic behavior. rsc.orgtuwien.atnih.gov

Compound List:

this compound (PbTeO₄)

Lead telluride (PbTe)

Vi. Structural Phase Transitions and Thermal Stability of Lead Ii Tellurates

Temperature-Dependent X-ray Powder Diffraction Studies

Temperature-dependent X-ray powder diffraction (XRPD) is a crucial technique for elucidating the structural evolution of materials as a function of temperature, revealing phase transitions and changes in crystal structure. For lead(II) tellurate (B1236183) (PbTeO3), XRPD studies have identified multiple polymorphic forms and their transformations upon heating. Research indicates that the γ-polymorph of PbTeO3 remains structurally stable up to approximately 390 °C. At this temperature, it begins to transform into the tetragonal β-polymorph. The β-polymorph exhibits stability up to around 495 °C, after which it undergoes a further transition to the α-polymorph. mdpi.comresearchgate.net These temperature-dependent XRPD patterns provide detailed insights into the sequence and nature of these structural changes. In contrast, for PbTeO4, temperature-dependent PXRD measurements have shown no evidence of temperature-induced structural phase transitions from room temperature up to its stability limit of approximately 630 °C. rsc.org

Complementary Thermal Analysis Measurements (e.g., DTA, TGA)

Complementary thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are vital for corroborating XRPD findings and providing quantitative data on thermal events like phase transitions and decomposition. worldoftest.comabo.fieag.com DSC measurements performed on the γ-polymorph of PbTeO3 have identified a weak endothermic effect with onset temperatures around 440 °C. mdpi.comunivie.ac.at These thermal events are typically observed only during the initial heating cycle, indicating an irreversible or monotropic behavior. mdpi.comunivie.ac.at Detailed DSC analysis has reported peak maxima for the endothermal effects during the heating of γ-PbTeO3 in the range of approximately 450-500 °C for the initial transition, and around 565-567 °C for a subsequent transition. univie.ac.at The melting point of the γ-PbTeO3 phase has been determined by DSC to be approximately 566(2) °C. mdpi.com While TGA primarily tracks mass changes, DTA can register thermal events such as phase transitions (e.g., melting, crystallization) even in the absence of mass loss, thus offering a more comprehensive thermal profile when combined. worldoftest.comabo.fi

Irreversible Phase Transitions and Kinetic Control

The phase transitions observed in lead(II) tellurates, particularly those involving the γ-polymorph of PbTeO3, are often characterized by irreversibility. mdpi.comunivie.ac.at Upon heating, γ-PbTeO3 undergoes an irreversible transformation into either the α- or β-polymorphs. The specific polymorph that forms is significantly influenced by kinetic factors, meaning the pathway and outcome of the transition can depend on experimental conditions such as heating rate and duration. mdpi.comunivie.ac.at Differences observed between results from temperature-dependent XRPD and other thermal analysis methods (like DSC or Simultaneous Thermal Analysis - STA) are often interpreted as stemming from the varying time scales of these measurements and the inherent kinetic control governing the phase transitions. mdpi.comunivie.ac.atresearchgate.net This kinetic control highlights that the observed structural evolution is not solely dictated by thermodynamic stability but also by the rate at which transformations can occur. mdpi.comunivie.ac.at

Thermal Stability Range of Lead(II) Tellurate Phases

The thermal stability of the different polymorphs of this compound varies significantly. The γ-polymorph of PbTeO3 is reported to be stable up to approximately 390 °C, beyond which it initiates a transformation to the β-polymorph. mdpi.comresearchgate.net The β-polymorph maintains its structural integrity until approximately 495 °C, at which point it transforms into the α-polymorph. mdpi.comresearchgate.net The melting point of the γ-PbTeO3 phase is recorded at approximately 566(2) °C. mdpi.com For the related compound PbTeO4, thermal analysis and temperature-dependent PXRD studies indicate a stability range extending up to approximately 625 °C, where decomposition is observed to begin. rsc.org

Data Tables:

Table 1: Phase Transitions in PbTeO3 Polymorphs upon Heating

| Phase Transition | Approximate Temperature (°C) | Notes |

| γ-PbTeO3 stable up to | ~390 | Transformation to β-PbTeO3 begins |

| γ-PbTeO3 → β-PbTeO3 | ~390 - 450 | Transformation range observed via XRPD. |

| β-PbTeO3 stable up to | ~495 | Transformation to α-PbTeO3 begins |

| β-PbTeO3 → α-PbTeO3 | ~495 - 525 | Transformation range observed via XRPD. |

| γ-PbTeO3 Melting | ~566(2) | Observed as an endothermic event via DSC; irreversible. |

Note: Temperatures are approximate and derived from various experimental observations, primarily from XRPD and DSC studies. mdpi.comresearchgate.net

Table 2: DSC Peak Maxima for γ-PbTeO3 Heating Cycles

| Measurement Run | Peak 1 Max (°C) | Peak 2 Max (°C) | Peak 3 Max (°C) |

| 1–1 | 453.8 | — | 565.6 |

| 1–2 | — | 500.5 | 567.5 |

| 1–3 | — | 501.8 | 567.4 |

| 2–1 | 455.8 | — | 565.0 |

| 2–2 | — | 505.7 | 565.5 |

| 2–3 | — | 506.5 | 565.6 |

| 3–1 | 452.3 | — | 567.6 |

| 3–2 | — | 497.4 | 567.5 |

| 3–3 | — | 497.6 | 567.3 |

| 4–1 | 450.6 | — | 568.0 |

| 4–2 | — | 498.3 | 567.6 |

| 4–3 | — | 497.4 | 567.5 |

| 5–1 | 450.6 | — | 566.9 |

| 5–2 | — | 497.7 | 566.9 |

| 5–3 | — | 496.9 | 566.8 |

Note: These values represent the peak maxima observed during multiple DSC heating runs of γ-PbTeO3. The presence of multiple peaks and variability across runs suggests complex thermal behavior and kinetic influences. Peak 1 (around 450 °C) is associated with the γ→α/β transition, while Peak 2 (around 500 °C) and Peak 3 (around 566 °C) likely correspond to further transformations or melting. univie.ac.at

Compound List:

this compound (PbTeO3)

α-PbTeO3

β-PbTeO3

γ-PbTeO3

PbTeO4

Vii. Optical Properties and Applications Potential of Lead Ii Tellurates

Nonlinear Optical (NLO) Properties

Lead tellurite (B1196480) compounds, particularly those with non-centrosymmetric crystal structures, exhibit notable nonlinear optical (NLO) properties. These properties are crucial for applications in optical switching, frequency conversion, and other photonic devices.

Second Harmonic Generation (SHG) Measurements and Efficiency

Second Harmonic Generation (SHG) is a key phenomenon in NLO, where incident light at a specific frequency is converted into light at double the frequency. Certain lead tellurite crystals, such as BaPbTe₂O₆, have demonstrated significant SHG effects, measuring approximately five times that of potassium dihydrogen phosphate (B84403) (KDP), a standard benchmark material acs.org. This enhanced SHG efficiency is attributed to specific structural features within the crystal lattice.

Role of Non-Centrosymmetric Crystal Structures

Non-centrosymmetric (NCS) crystal structures are fundamental for materials to exhibit second-order NLO effects like SHG acs.orgontosight.aiingentaconnect.com. BaPbTe₂O₆, for instance, crystallizes in the non-centrosymmetric orthorhombic space group P2₁2₁2₁ acs.org. The absence of an inversion center in these structures allows for a net dipole moment, which is essential for the generation of second-order nonlinear optical responses. The specific arrangement of atoms and polyhedra within these NCS structures dictates the magnitude of the SHG effect.

Contribution of Stereochemically Active Lone Pairs

The presence of stereochemically active lone pairs, particularly from Pb²⁺ cations, is a significant factor in enhancing the NLO properties of lead tellurates acs.orgontosight.aiingentaconnect.comacs.orgrsc.org. These lone pairs, typically the 6s² electrons of Pb²⁺, contribute to the electronic polarizability and distortion of the crystal lattice. In BaPbTe₂O₆, the combination of TeO₃ and PbO₄ polyhedra, which incorporate these active lone pairs, is identified as a primary reason for its large SHG effect acs.org. Similarly, other lead-containing compounds show enhanced NLO responses due to the influence of these lone pairs on the electronic structure and local distortions rsc.org.

UV Transparency Characteristics

The transparency of a material in the ultraviolet (UV) region is important for optical applications that involve UV light. While specific data for lead(II) tellurate (B1236183) (PbTeO₃) in the UV range is not extensively detailed in the provided snippets, related lead tellurite compounds have been studied for their transparency windows. For example, Pb₄Ti₃TeO₁₃, a lead titanium-tellurate crystal, exhibits an extended infrared transmission cutoff edge exceeding 7.6 μm, indicating good IR transparency rsc.org. Related tellurite glasses also show UV-Vis-NIR spectra, with optical band gaps typically falling in the range of 3.29 to 3.33 eV for direct transitions and 3.2 to 3.3 eV for indirect transitions, suggesting absorption in the UV region researchgate.netscientific.net. Pb₃(TeO₃)Br₄, a lead tellurite bromide, shows a wide optical transparency window from 0.33–6.5 μm rsc.org.

Birefringence Phenomena in Lead Tellurite Crystals

Birefringence, the optical property whereby a crystal has different refractive indices for different light polarizations, is crucial for applications like polarization control and optical modulators. Lead tellurite crystals have shown significant birefringence. For instance, BaPbTe₂O₆ exhibits a large optical birefringence of 0.086 at 590 ± 3 nm acs.org. Another lead tellurite compound, PbVTeO₅F, demonstrates an even larger birefringence of 0.142 at the same wavelength, attributed to its structure incorporating VO₅F octahedral units acs.org. Lead vanadate (B1173111) tellurate, Pb₂TeV₂O₁₀, has a theoretical birefringence of 0.275 at 532 nm, the largest reported for the vanadate tellurate family, due to the arrangement of PbO₈, VO₆, and TeO₆ units acs.org.

Ferroelectric and Piezoelectric Potential of Lead(II) Tellurates

Materials with non-centrosymmetric and polar crystal structures are candidates for ferroelectric and piezoelectric applications rsc.orgmdpi.com. While direct mention of ferroelectric or piezoelectric properties for PbTeO₃ itself is limited in the provided text, the general class of lead tellurites and related compounds are investigated for these properties. For example, a tetragonal phase of PbTeO₃ was previously reported to be ferroelectric nih.gov. The presence of stereochemically active lone pairs in lead compounds is often linked to the formation of non-centrosymmetric structures, which are prerequisites for ferroelectric and piezoelectric effects mdpi.com. Research on lead telluride (PbTe) has also explored its incipient ferroelectric behavior, linked to electron-phonon coupling capes.gov.brresearchgate.netresearchgate.netnih.gov.

Viii. Theoretical Modeling and Simulation Advances in Lead Ii Tellurate Research

Ab Initio Calculations for Structural Prediction and Refinement

Ab initio (or first-principles) calculations, which are based on quantum mechanics without empirical parameters, are fundamental to predicting and understanding the crystal structure of materials. For lead(II) tellurate (B1236183), these calculations have been crucial, especially given that its synthesis can require high-pressure conditions, making experimental determination challenging. rsc.org

Using techniques rooted in density functional theory (DFT), researchers can predict the most energetically favorable crystal structures for a given chemical composition. ed.ac.ukresearchgate.net For the recently synthesized lead(II) tellurate, PbTeO₄, theoretical calculations were employed to determine its crystal structure, which crystallizes in the monoclinic space group I2/a. nih.gov This computational approach allows for the precise determination of unit cell parameters and atomic positions, which are essential for understanding the material's properties. The predicted structure can then be refined against experimental data, such as single-crystal X-ray diffraction, to achieve a highly accurate model. rsc.orgnih.gov

Theoretical methods also allow for the investigation of structural features that are difficult to observe directly, such as the stereochemical activity of the Pb(II) lone pair electrons. In PbTeO₄, the visualization of the electron localization function (ELF) through theoretical calculations helps to emphasize the presence and spatial orientation of this lone pair in the coordination sphere of the lead atom. nih.gov

Table 1: Crystallographic Data for PbTeO₄ from Theoretical and Experimental Analysis rsc.orgnih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | I2/a (No. 15) |

| a (Å) | 5.4142(4) |

| b (Å) | 4.9471(4) |

| c (Å) | 12.0437(11) |

| β (°) | 99.603(3) |

| Volume (ų) | 318.07(5) |

| Formula Units (Z) | 4 |

Computational Spectroscopic Simulations (IR, Raman, UV-Vis)

Computational simulations are highly effective in predicting and interpreting the spectroscopic properties of materials. For this compound, theoretical calculations of its infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra have been performed based on its energy-minimized crystal structure. rsc.org These simulated spectra show good agreement with experimental measurements, aiding in the assignment of vibrational modes and the understanding of electronic transitions. rsc.org

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the frequencies and intensities of IR and Raman active vibrational modes. In the case of PbTeO₄, DFT calculations have been used to generate the full set of vibrational modes. rsc.org The simulated IR spectrum for PbTeO₄ shows distinct areas of strong, overlapping bands that correlate well with experimental data. rsc.org This allows for a detailed understanding of how the atoms in the PbTeO₄ lattice vibrate, providing insights into bonding and crystal symmetry.

Electronic Spectroscopy (UV-Vis): The electronic band structure of a material, which determines its optical properties, can be calculated using DFT. For PbTeO₄, these calculations have been used to determine the band gap. The calculated indirect band gap is approximately 2.9 eV. rsc.org This theoretical value is in close agreement with the experimental band gap determined from diffuse reflectance data (2.8 eV indirect, 2.9 eV direct), confirming that PbTeO₄ is a wide-band-gap semiconductor transparent in the UV region down to 200 nm. rsc.org

Density Functional Theory (DFT) Applications in Property Prediction

Density Functional Theory (DFT) is a powerful and versatile quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgnih.gov It is widely applied in materials science to predict a range of properties from first principles.

For this compound, DFT calculations have been instrumental in understanding its electronic properties. The electronic band structure and the associated density of states (DOS) have been calculated for the optimized geometry of PbTeO₄. rsc.org These calculations reveal the contributions of different atomic orbitals to the valence and conduction bands, which is crucial for understanding the material's electronic and optical behavior. A Mulliken population analysis, also performed using DFT, provides insight into the partial charges of the lead, tellurium, and oxygen atoms within the crystal structure. rsc.org

DFT is also the foundation for the structural predictions and spectroscopic simulations discussed in the previous sections. Its ability to accurately model the complex interactions within the PbTeO₄ crystal lattice makes it an essential tool for predicting its behavior and properties before they are measured experimentally. rsc.org

Bond Valence Sum (BVS) Calculations for Structural Stability Assessment

The Bond Valence Sum (BVS) method is an empirical approach used to validate crystal structures and assess their chemical plausibility and stability. govst.eduwikipedia.org The method is based on the principle that the sum of the bond valences around any ion in a stable structure is equal to its atomic valence (or oxidation state). chemrxiv.org

For this compound, BVS calculations have been performed to confirm the oxidation states of the constituent atoms. The calculated BVS values for PbTeO₄ support the formation of Pb(II) and Te(VI), with the sums falling within the expected ranges for divalent lead and hexavalent tellurium. rsc.org

Table 2: Bond Valence Sum (BVS) and Global Instability Index (GII) for PbTeO₄ rsc.org

| Atom | Oxidation State | Calculated BVS (v.u.) |

| Pb | +2 | 2.15 |

| Te | +6 | 6.05 |

| Global Instability Index (GII) | 0.148 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.